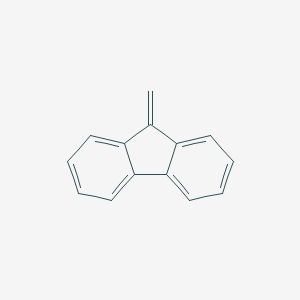

9-methylidenefluorene

Description

Properties

IUPAC Name |

9-methylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYASLTYCYTYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196082 | |

| Record name | Dibenzofulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-82-5 | |

| Record name | Dibenzofulvene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene, 9-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methylene-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-FLUORENE, 9-METHYLENE- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9299E1P3CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 9-Methylidenefluorene

Foreword: The Enduring Relevance of a Core Moiety

In the landscape of organic materials science and drug development, certain molecular scaffolds serve as foundational pillars upon which vast and complex structures are built. 9-Methylidenefluorene, also known as dibenzofulvene, is one such entity. Its rigid, polycyclic aromatic framework, combined with a reactive exocyclic double bond, provides a unique confluence of properties: high thermal stability, predictable electronic characteristics, and versatile reactivity.[1][2][3] This guide offers an in-depth exploration of the primary synthetic routes to this pivotal molecule and the analytical techniques essential for its unambiguous characterization. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, providing researchers with the critical insights needed for successful synthesis, optimization, and application.

Part 1: Synthesis Methodologies - A Comparative Analysis

The creation of the exocyclic double bond at the C9 position of the fluorenyl system is the central challenge in synthesizing this compound. Several olefination strategies have been successfully employed, each with distinct advantages and mechanistic nuances. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reagents.

The Wittig Reaction: The Workhorse Approach

The Wittig reaction is arguably the most common and reliable method for the laboratory-scale synthesis of this compound.[4][5] This reaction couples a phosphorus ylide with a ketone, in this case, 9-fluorenone, to form an alkene and a phosphine oxide byproduct.

Causality and Mechanism: The reaction's efficacy is driven by the thermodynamic stability of the triphenylphosphine oxide (Ph₃P=O) byproduct, which provides a strong driving force for the olefination. The mechanism proceeds through a series of well-defined steps:

-

Ylide Formation: A strong base, typically n-butyllithium (n-BuLi), deprotonates a methyltriphenylphosphonium salt to generate the nucleophilic phosphorus ylide.

-

Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of 9-fluorenone.

-

Oxaphosphetane Intermediate: This attack leads to the formation of a four-membered cyclic intermediate, the oxaphosphetane.

-

Cycloreversion: The oxaphosphetane collapses, yielding the desired this compound and triphenylphosphine oxide.

Caption: Mechanism of the Wittig Reaction for this compound Synthesis.

Experimental Insight: The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure complete and rapid deprotonation of the phosphonium salt without side reactions. Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory to prevent quenching of the highly reactive organolithium reagent and the resulting ylide.[6][7]

The Peterson Olefination: A Silicon-Based Alternative

The Peterson olefination offers a valuable alternative to the Wittig reaction, utilizing an α-silyl carbanion as the nucleophile.[8][9][10] A key advantage of this method is the potential for stereochemical control in more complex systems, although for the synthesis of a terminal alkene like this compound, its primary benefit is as a phosphorus-free alternative.

Causality and Mechanism: The reaction proceeds by the addition of an α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) to 9-fluorenone, forming a β-hydroxysilane intermediate.[10] This intermediate can then be induced to eliminate under either acidic or basic conditions.

-

Acid-Promoted Elimination: Protonation of the hydroxyl group is followed by an anti-elimination pathway.

-

Base-Promoted Elimination: Deprotonation of the hydroxyl group leads to a pentacoordinate silicon intermediate that undergoes a syn-elimination.[10]

Caption: Peterson Olefination pathway showing the key intermediate and elimination options.

Experimental Insight: The generation of the α-silyl carbanion requires similar conditions to the Wittig ylide (strong base, anhydrous solvent). The ability to isolate the β-hydroxysilane intermediate by using silyl Grignard reagents can be advantageous, as it allows for purification before the final elimination step, potentially leading to a cleaner final product.[8]

Dehydrogenation of 9-Methylfluorene

For larger-scale or industrial applications, a catalytic approach is often preferred. The dehydrogenation of 9-methylfluorene presents a direct route to the target molecule.[11]

Causality and Mechanism: This method involves passing vapors of 9-methylfluorene over a dehydrogenation catalyst at high temperatures (500-850 °C).[11] The catalyst, often a self-reactivating type containing metal oxides like ferric oxide with promoters, facilitates the removal of a molecule of hydrogen (H₂), forming the exocyclic double bond. An inert gaseous diluent, such as steam or toluene vapor, is typically used to control the reaction rate and aid in heat transfer.[11]

Experimental Insight: A significant challenge with this method is the tendency of this compound to polymerize at the high temperatures used.[11] The process often involves condensing the product vapors in a cooled receiver to isolate the polymeric form, which is then thermally cracked back to the monomeric this compound. This adds complexity but can be efficient for continuous flow processes.[11]

Part 2: Experimental Protocols & Purification

A self-validating protocol is one where the steps are clear, the endpoints are well-defined, and the purification strategy is robust. The following protocol for the Wittig synthesis is a consolidation of established procedures.[6][7]

Detailed Protocol: Wittig Synthesis of this compound

Materials:

-

Methyltriphenylphosphonium bromide (31.22 g, 87.3 mmol)

-

Anhydrous Diethyl Ether or THF (500 mL)

-

n-Butyllithium (10 M in hexanes, 8.73 mL, 87.3 mmol)

-

9-Fluorenone (15.0 g, 83.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

Procedure:

-

Apparatus Setup: Assemble a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Ylide Preparation: Suspend methyltriphenylphosphonium bromide in 500 mL of anhydrous ether in the flask. Cool the suspension to -30 °C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Slowly add the 10 M n-butyllithium solution dropwise to the cooled, stirring suspension over 30 minutes. A characteristic orange-yellow color of the ylide should appear.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.[6][7]

-

Olefination Reaction: In a separate flask, dissolve 15.0 g of 9-fluorenone in 50 mL of anhydrous THF.

-

Add the 9-fluorenone solution to the ylide suspension via the dropping funnel.

-

Heat the reaction mixture to reflux and maintain for 1 hour.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a solid, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like methanol or ethanol to yield the final product.[12]

Part 3: Spectroscopic and Analytical Characterization

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[13]

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The two equivalent protons of the exocyclic methylene (=CH₂) group typically appear as a sharp singlet. The eight aromatic protons on the fluorene backbone will appear further downfield, exhibiting characteristic splitting patterns (doublets and triplets of doublets) due to coupling with their neighbors.

-

¹³C NMR: The carbon spectrum will show distinct signals for the exocyclic methylene carbon, the quaternary C9 carbon, and the various aromatic carbons.

| ¹H NMR (DMSO-d₆)[6] | ¹³C NMR (CDCl₃) - Predicted |

| Chemical Shift (δ, ppm) | Signal Description |

| 7.88 (d, J=7.3Hz, 2H) | Aromatic |

| 7.83 (d, J=7.6Hz, 2H) | Aromatic |

| 7.41 (td, J=7.6, 1.1Hz, 2H) | Aromatic |

| 7.33 (td, J=7.6, 1.3Hz, 2H) | Aromatic |

| 6.27 (s, 2H) | Vinylic (=CH₂) |

Table 1: Representative NMR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Electron Ionization (EI-MS): This technique will show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule.[14]

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀[14] |

| Molecular Weight | 178.23 g/mol [14] |

| Expected m/z for M⁺ | 178.078 |

Table 2: Key Mass Spectrometry Data for this compound.

UV-Visible Spectroscopy

The extended π-system of this compound gives it a characteristic UV-Vis absorption spectrum, which is crucial for its application in organic electronics. The spectrum typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system.

Caption: A typical workflow from synthesis to final verified product.

Part 4: Applications and Significance

The true value of this compound lies in its role as a versatile monomer and chemical intermediate.

-

Polymer Science: The exocyclic double bond is susceptible to polymerization (anionic, free-radical, or cationic), leading to π-stacked polymers with interesting electronic and photophysical properties.[7][15] These polymers are investigated for use in organic electronics.

-

Organic Electronics: Fluorene derivatives are cornerstones in the development of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][16] this compound serves as a key building block for creating more complex, functionalized fluorene systems designed to act as charge transport layers or emissive materials.[1]

-

Peptide Synthesis: It is a known byproduct of the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a standard procedure in solid-phase peptide synthesis.[7][15] Understanding its properties is therefore relevant in this field for purification purposes.

Conclusion

This compound is more than a simple hydrocarbon; it is a gateway to a vast array of functional materials. A thorough understanding of its synthesis, grounded in the mechanistic principles of reactions like the Wittig and Peterson olefinations, is essential for any researcher in the field. Likewise, rigorous analytical characterization provides the necessary quality control and structural confirmation. By mastering the synthesis and analysis of this core structure, scientists and developers are well-equipped to innovate and advance the next generation of organic electronic devices and complex molecular architectures.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

The Role of Fluorene Derivatives in Modern OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Soderquist, F. J., Stickelmeyer, J. H., & Amos, J. L. (1963). U.S. Patent No. 3,091,651. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78147, 9-Methylene-9H-fluorene. Available at: [Link]

-

Peterson Olefination. Organic Chemistry Portal. Available at: [Link]

-

Peterson olefination. Wikipedia. Available at: [Link]

-

Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

9H-Fluorene, 9-methylene-. NIST WebBook. Available at: [Link]

-

Jun, Q., & Aldred, M. P. (2014). Synthesis of Dimethyl fluorene-9,9-diacetate. Molbank, 2014(2), M822. Available at: [Link]

-

9-Methylene-fluorene. Wikipedia. Available at: [Link]

- Van den Berg, M., Cranen, R. W. M., & Meuldijk, J. (2016). WO Patent No. WO2016193215A1. Geneva, Switzerland: World Intellectual Property Organization.

-

Week 9 Solution Mega Chemist Challenge. A Retrosynthetic Life - WordPress.com. (2012). Available at: [Link]

-

Peterson Olefination. YouTube. (2022). Available at: [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. Available at: [Link]

-

S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) comparison. The Royal Society of Chemistry. Available at: [Link]

-

Sharma, S., et al. (2021). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 6(4), 2855-2864. Available at: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Course Web Pages. Available at: [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. UCCS. Available at: [Link]

- Synthesis method of 9,9'-spirobifluorene derivative. Google Patents.

-

Characterizing Small Molecules with NMR. News-Medical.Net. (2019). Available at: [Link]

-

Synthesis of 2-methyl-9,10-di (p-hydroxyphenyl) anthracene. ResearchGate. Available at: [Link]

-

Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. ResearchGate. Available at: [Link]

-

9H-Fluorene, 9-methylene-. NIST WebBook. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

9H-Fluorene, 1-methyl-. NIST WebBook. Available at: [Link]

- Method for preparing 9-fluorenone from fluorene. Google Patents.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]

-

Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9- Fluorenol. Department of Chemistry, University of Rochester. Available at: [Link]

-

UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... ResearchGate. Available at: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Thermally Cross-linkable Fluorene-Based Hole-Transporting Materials: Synthesis, Characterization, and Application in Perovskite Solar Cells - Supporting Information. Wiley Online Library. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. 9-Methylene-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 7. 9-Methylene-9H-fluorene | 4425-82-5 [chemicalbook.com]

- 8. Peterson Olefination [organic-chemistry.org]

- 9. Peterson olefination - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. US3091651A - Preparation of 9-methylene fluorene - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. news-medical.net [news-medical.net]

- 14. 9H-Fluorene, 9-methylene- [webbook.nist.gov]

- 15. 9-Methylene-fluorene - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

9-Methylidenefluorene: A Comprehensive Technical Guide to its Discovery, Synthesis, and Chemical Significance

Abstract

9-Methylidenefluorene, also known as dibenzofulvene (DBF), is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₀.[1][2] Initially a laboratory curiosity, its significance surged with the advent of modern peptide synthesis, where it emerged as a crucial, and often problematic, byproduct. This guide provides an in-depth exploration of the discovery and history of this compound, detailing the evolution of its synthetic methodologies from early attempts to contemporary protocols. We will examine the causality behind various experimental choices, provide detailed step-by-step procedures for its preparation, and explore its key reactions and applications in materials science and beyond. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who seek a comprehensive understanding of this versatile molecule.

Historical Perspective: The Emergence of a Key Intermediate

The story of this compound is intrinsically linked to the broader development of synthetic organic chemistry, particularly in the realm of protective group strategies. Its journey from a synthetically challenging olefin to a well-understood and utilized chemical entity is a testament to the evolution of synthetic methods.

Early Synthetic Efforts and Challenges

Early attempts to synthesize this compound were fraught with difficulties. The direct dehydrogenation of its logical precursor, 9-methylfluorene, by simply heating, was unsuccessful, yielding phenanthrene instead of the desired exocyclic olefin.[1] The first successful preparations of this compound were achieved through indirect routes, such as the dehydration of 9-methylfluorenol.[1]

A significant breakthrough in the direct synthesis from 9-methylfluorene was documented in a 1963 patent by Soderquist, Stickelmeyer, and Amos.[1] This method involved the catalytic dehydrogenation of 9-methylfluorene vapors at high temperatures (500°C to 850°C) over a self-reactivating catalyst, typically composed of metal oxides like ferric oxide, along with promoters.[1] This process, while effective, highlighted the inherent stability of the fluorenyl system and the energetic barrier to forming the exocyclic double bond.

The Pivotal Role in Fmoc Solid-Phase Peptide Synthesis

The trajectory of this compound's importance changed dramatically with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for amines by Louis A. Carpino and Grace Y. Han in 1972.[2][3] The Fmoc group became a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, offering an orthogonal protection strategy to the acid-labile Boc group.

The removal of the Fmoc group is a base-mediated β-elimination reaction. Upon treatment with a base, typically piperidine, the acidic proton at the 9-position of the fluorenyl group is abstracted, initiating the elimination of the carbamate and liberating the free amine. This process, however, releases this compound as a byproduct.[4][5] This newly formed dibenzofulvene is a reactive Michael acceptor and readily forms an adduct with the piperidine used for deprotection.[6] The formation of this adduct is often used to spectrophotometrically monitor the progress of the deprotection step in automated peptide synthesizers.[6]

The diagram below illustrates the mechanism of Fmoc deprotection and the subsequent trapping of the dibenzofulvene byproduct.

Caption: Mechanism of Fmoc deprotection and trapping of dibenzofulvene.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀ | [4] |

| Molar Mass | 178.23 g/mol | [4] |

| CAS Number | 4425-82-5 | [4] |

| Melting Point | 46-48 °C | [7] |

| Boiling Point | 305.9 ± 12.0 °C (Predicted) | [7] |

| Appearance | Off-White to Pale Beige Solid | [8] |

| Solubility | Soluble in Chloroform and Ethyl Acetate |

Evolution of Synthetic Methodologies: A Technical Overview

The demand for this compound, both as a research chemical and for mechanistic studies, has led to the development of several reliable synthetic routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reagents.

The Wittig Reaction: A Classic Approach

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[9] In the context of this compound synthesis, it provides a direct and high-yielding route from the readily available 9-fluorenone.

Mechanism and Rationale: The reaction involves the nucleophilic addition of a phosphorus ylide to the carbonyl group of 9-fluorenone. The ylide is typically generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base like n-butyllithium. The resulting betaine intermediate then collapses to form a stable four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene (this compound) and triphenylphosphine oxide. The strong P=O bond in the byproduct provides the thermodynamic driving force for the reaction.

Caption: The Wittig reaction pathway for this compound synthesis.

Detailed Experimental Protocol: [10]

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (31.22 g, 87.3 mmol) in 500 mL of anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the suspension to -30°C in an appropriate cooling bath.

-

Add 10 M n-butyllithium in hexane (8.73 mL, 87.3 mmol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below -20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide will be observed.

-

Olefination: In a separate flask, dissolve 9-fluorenone (15 g, 83.2 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Add the 9-fluorenone solution dropwise to the ylide solution at room temperature.

-

After the addition, heat the reaction mixture to reflux and maintain for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to 0°C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford this compound as a solid.

Base-Mediated Elimination of 9-Fluorenylmethanol

Another common and straightforward method for synthesizing this compound is through the base-mediated elimination of water from 9-fluorenylmethanol.[4]

Mechanism and Rationale: This reaction proceeds via an E1cB or E2 mechanism, depending on the reaction conditions and the strength of the base. A strong base deprotonates the hydroxyl group, or in some variations, the hydroxyl group is first converted to a better leaving group (e.g., a tosylate or mesylate). Subsequent elimination of the leaving group and a proton from the 9-position of the fluorene ring generates the exocyclic double bond. The acidity of the C9-proton is a key factor facilitating this elimination.

Caption: Base-mediated elimination pathway to this compound.

Detailed Experimental Protocol (via Appel-type reaction): [10]

-

Reagent Preparation: To a solution of polymer-supported triphenylphosphine (3 mmol/g, 1.87 g, 5.61 mmol) in 35 mL of dichloromethane, add iodine (1.42 g, 5.61 mmol). Stir the mixture for 15 minutes at room temperature.

-

Add imidazole (410 mg, 6.38 mmol) and continue stirring for another 15 minutes.

-

Reaction: Add 9-fluorenylmethanol (500 mg, 2.55 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 30 minutes.

-

Work-up and Purification: Cool the reaction mixture and filter through a pad of celite to remove the polymer-supported reagents.

-

Dilute the filtrate with dichloromethane (30 mL) and wash successively with saturated aqueous sodium thiosulfate (30 mL), water (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. This protocol has been reported to give a quantitative yield.[10]

Key Reactions and Applications

The unique electronic and structural features of this compound, particularly its exocyclic double bond in conjugation with the fluorenyl π-system, impart it with a distinct reactivity profile and make it a valuable building block in materials science.

Polymerization to π-Stacked Polymers

This compound can undergo polymerization through its exocyclic double bond to produce polymers with a π-stacked architecture.[4] This polymerization can be initiated by anionic, cationic, or free-radical catalysts. The resulting polymers are of interest due to their potential applications in organic electronics, as the stacked fluorene units can facilitate charge transport.

Caption: Polymerization of this compound.

Reactivity in Cycloaddition and Addition Reactions

As a fulvene derivative, this compound possesses the potential to participate in cycloaddition reactions. Fulvenes can act as 2π, 4π, or 6π components in these reactions, making them versatile partners in the synthesis of complex polycyclic systems.[11] While specific, high-yielding Diels-Alder reactions with this compound as the diene are not extensively documented in introductory literature, its structural analogy to other reactive fulvenes suggests this as a plausible area of reactivity to be explored for the construction of novel molecular architectures.

As previously mentioned, its most well-documented addition reaction is the Michael addition of nucleophiles, such as piperidine, during Fmoc deprotection.[6] This reactivity highlights its nature as an electron-deficient alkene.

Applications in Materials Science and as a Fluorescent Probe

The unique photophysical properties of the fluorene core have led to the use of this compound and its derivatives in several advanced applications:

-

Monomer for Fluorescent Polymers: It serves as a monomer for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[7]

-

Fluorescent Probe: this compound can be used as a fluorescent probe for the detection of hydroxyl groups.[8]

Conclusion

This compound has evolved from a synthetically challenging molecule to a cornerstone in our understanding of protective group chemistry in peptide synthesis. Its history is a microcosm of the progress in synthetic organic chemistry, from high-temperature catalytic processes to elegant and high-yielding olefination reactions. The unique reactivity of its exocyclic double bond continues to be a source of interest, particularly in the field of polymer and materials chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and reactivity, offering both historical context and practical experimental details for the modern researcher. The continued exploration of this fascinating molecule will undoubtedly lead to new discoveries and applications in the years to come.

References

-

Soderquist, F. J., Stickelmeyer, J. H., & Amos, J. L. (1963). U.S. Patent No. 3,091,651. Washington, DC: U.S. Patent and Trademark Office.

-

Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

9-Methylene-9H-fluorene synthesis. (n.d.). ChemicalBook. Retrieved from

-

This compound | High Purity | Research Chemical. (n.d.). Benchchem. Retrieved from

-

Carpino, L. A., & Han, G. Y. (1970). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 92(19), 5748–5749.

-

9-Methylene-fluorene. (n.d.). In Wikipedia. Retrieved from

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. CHIMIA International Journal for Chemistry, 73(11), 899-906.

-

9-Methylene-9H-fluorene. (n.d.). Chembk. Retrieved from

-

Carpino, L. A., & Han, G. Y. (1970). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 92(19), 5748-5749.

-

Clarke, M.-L., & Moses, J. E. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry, 15, 2206–2221.

-

Clarke, M.-L., & Moses, J. E. (2019). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry, 15, 2206–2221.

-

A convenient and scaleable procedure for removing the Fmoc group in solution. (2025). ResearchGate. Retrieved from

-

Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved from

-

Diels-Alder Reaction in Water. (n.d.). Scribd. Retrieved from

-

Carpino, L. A., & Han, G. Y. (1970). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 92(19), 5748–5749.

-

Szyszko, B., Białek, M. J., & Ostrowski, S. (2018). 1,3-Dipolar cycloaddition of polycyclic azomethine ylide to norcorroles: towards dibenzoullazine-fused derivatives. Chemical Communications, 54(74), 10426-10429.

-

(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.). ResearchGate. Retrieved from

-

Process for the synthesis of 9,9-bis(methoxymethyl)fluorene. (2016). Google Patents. Retrieved from

-

Synthesis method of 9, 9-bis (methoxymethyl) fluorene. (2021). Google Patents. Retrieved from

-

The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from

-

Diels-Alder Reaction in Water Introduction. (n.d.). University of Oregon. Retrieved from

-

Diels-Alder reactions explained in details with 17+ examples. Regioselectivity and stereochemistry. (2021). YouTube. Retrieved from

-

Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. (2019). Google Patents. Retrieved from

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Swarthmore College. Retrieved from

Sources

- 1. US3091651A - Preparation of 9-methylene fluorene - Google Patents [patents.google.com]

- 2. 9-Fluorenylmethoxycarbonyl amino-protecting group | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9-Methylene-fluorene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. 9-Methylene-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 10. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 11. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

9-methylidenefluorene CAS number and molecular structure

An In-Depth Technical Guide to 9-Methylidenefluorene: Synthesis, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 4425-82-5), a key polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its molecular structure, synthesis protocols, and diverse applications, grounding all information in authoritative scientific literature.

Introduction and Core Properties

This compound, also known as dibenzofulvene, is a fascinating molecule characterized by a fluorene backbone functionalized with an exocyclic methylene group at the C9 position. This structural feature imparts unique reactivity and electronic properties, making it a valuable intermediate in organic synthesis and a building block for advanced materials.[1] Its rigid, planar, and electron-rich π-system is a cornerstone of its chemical behavior.[2]

The molecule is perhaps most widely known in the field of biochemistry as a byproduct of the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis.[1] However, its utility extends far beyond this, with significant applications in polymer science and as a precursor for various functional materials.[3]

Below is a summary of its core physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 4425-82-5 | [4][5] |

| Molecular Formula | C₁₄H₁₀ | [3][4] |

| Molecular Weight | 178.23 g/mol | [3][4] |

| Appearance | Off-white to pale beige solid | [3] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 305.9 ± 12.0 °C (Predicted) | [5] |

| Solubility | Soluble in chloroform and ethyl acetate | [6] |

| IUPAC Name | 9-methylidene-9H-fluorene | [5] |

| Synonyms | 9-Methylene-9H-fluorene, Dibenzofulvene, Fluorenylidenemethane | [4][6][7] |

Molecular Structure and Spectroscopic Profile

Structural Analysis

The introduction of the sp²-hybridized exocyclic methylene group at the C9 position extends the conjugated π-system. This feature is the primary locus of reactivity for the molecule, particularly for polymerization and addition reactions. The overall structure results in a highly conjugated, electron-rich system with significant potential for applications in optoelectronics.[6]

Spectroscopic Interpretation

A comprehensive understanding of a molecule's structure is validated through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The two protons of the exocyclic methylene group (=CH₂) typically appear as a singlet in the range of 6.2-6.3 ppm.[12] The aromatic protons on the fluorene backbone resonate further downfield, generally between 7.3 and 7.9 ppm, appearing as a series of multiplets due to complex spin-spin coupling.[12] A detailed analysis allows for the assignment of each proton based on its chemical environment and coupling constants.

-

¹³C NMR: The carbon spectrum complements the proton data. The exocyclic methylene carbon appears around 108 ppm, while the sp² carbons of the aromatic rings are found in the typical 120-145 ppm region. The quaternary carbon at the C9 position, to which the methylene group is attached, is also distinctly observable.[9]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and elucidating the fragmentation pathways. The mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z = 178, corresponding to its molecular weight.[5][13] Common fragmentation patterns involve the loss of hydrogen atoms, leading to peaks at m/z = 177 and 176.[5] This pattern is characteristic of stable polycyclic aromatic hydrocarbons.[14]

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the desired scale, available starting materials, and required purity.

Wittig Reaction: A Laboratory-Scale Approach

The Wittig reaction is the most common and versatile laboratory method for preparing this compound from 9-fluorenone. This reaction forms a carbon-carbon double bond by reacting a phosphorus ylide with a ketone.[14][15][16][17][18]

Figure 1: Wittig Synthesis Workflow.

Detailed Experimental Protocol:

-

Ylide Generation (The "Why"): A suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are critical because the organolithium reagent used in the next step is a very strong base and will be quenched by water. The suspension is cooled to -30 °C. The low temperature is necessary to control the exothermic reaction and prevent side reactions of the highly reactive organolithium reagent.

-

Deprotonation: n-Butyllithium (n-BuLi, 1.05 equivalents) in hexanes is added dropwise to the cooled suspension. n-BuLi is a powerful base that deprotonates the phosphonium salt to generate the nucleophilic phosphorus ylide (the Wittig reagent).[17] The mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which the solution typically turns a characteristic orange or deep yellow color, indicating the formation of the ylide.

-

Reaction with Ketone: A solution of 9-fluorenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added to the ylide solution. THF is used to ensure the complete dissolution of the 9-fluorenone.

-

Cycloaddition and Elimination: The reaction mixture is heated to reflux for 1-2 hours. During this step, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 9-fluorenone. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[14][15] This intermediate is unstable and rapidly collapses, eliminating triphenylphosphine oxide—a thermodynamically very stable byproduct that drives the reaction to completion—to form the desired alkene product.[18]

-

Workup and Purification: After cooling to 0 °C, the reaction is quenched by the careful addition of water or saturated ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (typically using a non-polar eluent like hexanes) to yield pure this compound.

Catalytic Dehydrogenation: An Industrial Approach

For larger-scale production, the catalytic dehydrogenation of 9-methylfluorene offers an alternative route. This method involves passing the vapor of 9-methylfluorene over a heated dehydrogenation catalyst.[4]

Process Overview:

-

Feed: 9-Methylfluorene, often dissolved in an inert solvent like toluene, is vaporized.[4]

-

Catalyst: Self-reactivating dehydrogenation catalysts, typically composed of iron oxide with promoters like chromium and potassium oxides, are used.[4]

-

Conditions: The reaction is carried out at high temperatures, generally in the range of 550 °C to 750 °C.[4] Steam is often used as a co-feed to maintain catalyst activity.

-

Product Formation: The catalyst facilitates the removal of a molecule of hydrogen (H₂) from 9-methylfluorene to form the exocyclic double bond of this compound. The product often polymerizes under these conditions, and the monomer is subsequently recovered by thermal cracking of the polymer.[4]

This method is advantageous for industrial-scale synthesis due to its continuous nature and the use of more economical starting materials compared to the stoichiometric phosphonium salts used in the Wittig reaction.

Applications in Research and Development

The unique structural and reactive properties of this compound and its parent scaffold make them highly relevant in several scientific domains.

Polymer Chemistry and Materials Science

The exocyclic double bond of this compound is susceptible to polymerization. This reactivity has been exploited to create novel polymers with interesting properties. Polymerization can proceed via anionic, free-radical, or cationic pathways to produce polymers with a poly(fluorene) backbone and unique π-stacked arrangements.[1][7] These materials are investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to the excellent charge transport properties of the fluorene core.[6]

Role in Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, the fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry provides a robust framework for positioning functional groups to interact with biological targets.[19][20][21]

Figure 2: Therapeutic Applications of the Fluorene Scaffold.

-

Anticancer Agents: Numerous fluorene derivatives have been synthesized and evaluated for their anticancer properties. Their planar structure allows them to act as DNA intercalating agents, disrupting DNA replication in cancer cells.[20][22] Specific derivatives have also been designed as inhibitors of key enzymes in cancer progression.[1] For example, a novel derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to induce apoptosis and autophagy in human hepatocellular carcinoma cells.[1]

-

Antiviral Activity: The fluorene scaffold is a component of several antiviral drugs. For instance, Ledipasvir, an approved drug for the treatment of Hepatitis C, incorporates a difluorinated fluorene moiety.[6] Other fluorenone derivatives have shown broad-spectrum antiviral activity, including against SARS-CoV-2.[19][23]

-

Antimicrobial Properties: Fluorene-based compounds have demonstrated potent activity against various bacterial and fungal pathogens, including multidrug-resistant strains.[8][24] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

For drug development professionals, this compound represents a reactive intermediate. Its exocyclic double bond is a handle for further functionalization, allowing for the attachment of various pharmacophores to the C9 position of the fluorene core, enabling the exploration of new chemical space in the search for novel therapeutics.

Fluorescent Probes and Biosensors

The inherent fluorescence of the fluorene core makes its derivatives suitable for use as fluorescent probes and biosensors.[2][21] By attaching specific recognition moieties to the fluorene scaffold, scientists can design molecules that signal the presence of specific ions, molecules, or biological events through a change in their fluorescence emission.[2]

Safety and Toxicological Profile

As a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with appropriate caution. Many PAHs are known for their mutagenic and carcinogenic properties, which typically arise after metabolic activation in the body to reactive intermediates like diol epoxides that can damage DNA.[25][26][27][28] this compound is specifically noted as an analog of 9-methylfluorene, a compound that has tested positive for mutagenicity in the Ames test.[3][29] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling the compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant scientific interest, bridging the gap between fundamental organic synthesis, polymer science, and medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity of its exocyclic double bond make it a valuable tool for researchers. While its direct applications in drug development are limited, the parent fluorene scaffold is a proven platform for the design of potent therapeutics. A thorough understanding of the properties and chemistry of this compound empowers scientists to leverage this unique molecule in the creation of novel materials and the exploration of new frontiers in drug discovery.

References

-

Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. (2020, June 25). NIH. Retrieved January 12, 2026, from [Link]

-

Derivatives of benzo(c)fluorene. VI. Antiviral and interferon-inducing activities of three benzo(c)fluorenone derivatives in mice. (1985, January). PubMed. Retrieved January 12, 2026, from [Link]

-

Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of dibenzofluorene derivatives. (2002, May-June). PubMed. Retrieved January 12, 2026, from [Link]

-

A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. (2023, September 15). PubMed. Retrieved January 12, 2026, from [Link]

-

The Wittig Reaction: Mechanism and Examples. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure. (1987, June). PubMed. Retrieved January 12, 2026, from [Link]

-

9H-Fluorene, 9-methylene-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). (2023, June 14). Academic Journals. Retrieved January 12, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (n.d.). NCBI. Retrieved January 12, 2026, from [Link]

- US Patent 3091651A - Preparation of 9-methylene fluorene. (n.d.). Google Patents.

-

9-Fluorenone derivatives drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

The Versatility of Fluorene Intermediates: Beyond Ledipasvir Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

-

Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Wittig Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

N-(9H-Fluoren-9-ylidene)-4-methylaniline. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Mutagenic and carcinogenic properties of polycyclic aromatic hydrocarbons. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. (n.d.). INIS-IAEA. Retrieved January 12, 2026, from [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

9-Methylene-9H-fluorene | C14H10 | CID 78147. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fluorene | C13H10 | CID 6853. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

9-Methylene-fluorene. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. (2020, November 25). ResearchGate. Retrieved January 12, 2026, from [Link]

-

9-Methylfluorene | C14H12 | CID 17299. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 9-Methylene-9H-fluorene | 4425-82-5 [chemicalbook.com]

- 4. US3091651A - Preparation of 9-methylene fluorene - Google Patents [patents.google.com]

- 5. 9-Methylene-9H-fluorene | C14H10 | CID 78147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 9-Methylene-fluorene - Wikipedia [en.wikipedia.org]

- 8. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 18. byjus.com [byjus.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 22. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of dibenzofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academicjournals.org [academicjournals.org]

- 27. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 28. Mutagenic and carcinogenic properties of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 9-Methylfluorene | C14H12 | CID 17299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 9-Methylidenefluorene: A Theoretical Deep Dive

This in-depth technical guide provides a comprehensive exploration of the theoretical studies on the electronic structure of 9-methylidenefluorene. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the quantum mechanical properties of this versatile molecule. We will navigate the computational methodologies employed to probe its ground and excited state characteristics, offering insights into its reactivity, aromaticity, and photophysical behavior.

Introduction: The Significance of the Exocyclic Double Bond

This compound, also known as dibenzofulvene, is a polycyclic aromatic hydrocarbon featuring a fluorene backbone with an exocyclic double bond at the C9 position.[1] This structural motif imparts unique electronic properties that distinguish it from its parent fluorene. The introduction of the methylidene group creates a cross-conjugated π-system, influencing the molecule's aromaticity, frontier molecular orbitals, and ultimately its chemical reactivity and photophysical properties. Understanding these electronic intricacies is paramount for its application in materials science, particularly in the design of novel organic electronic materials and polymers.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for elucidating the electronic structure of such molecules. These computational methods allow for a detailed analysis of molecular orbitals, electron density distribution, and electronic transitions, providing a predictive framework that complements and guides experimental investigations.

Ground-State Electronic Structure: A DFT Perspective

The ground-state electronic structure of this compound is fundamental to understanding its stability and reactivity. DFT calculations are the workhorse for these investigations, offering a balance between computational cost and accuracy.

Computational Protocol: Geometry Optimization and Electronic Properties

A robust theoretical study begins with the optimization of the molecule's geometry. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

Step-by-Step Protocol for Geometry Optimization:

-

Input Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

-

Method Selection: A suitable DFT functional and basis set are chosen. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and effective choice for organic molecules.[1][2] A Pople-style basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions, is typically employed to accurately describe the electron distribution, especially in the π-system.

-

Calculation Execution: The geometry optimization calculation is performed. This iterative process adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

-

Frequency Analysis: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Upon successful optimization, a wealth of electronic properties can be extracted from the calculation output.

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy and spatial distribution of these frontier orbitals provide significant insights into the molecule's reactivity.

| Orbital | Description | Implication for this compound |

| HOMO | The highest energy orbital containing electrons. It represents the ability to donate an electron. | The HOMO is expected to be delocalized over the fluorene backbone and the exocyclic double bond, with significant contributions from the π-orbitals. Its energy level dictates the ionization potential and susceptibility to electrophilic attack. |

| LUMO | The lowest energy orbital without electrons. It represents the ability to accept an electron. | The LUMO is also anticipated to be a π*-orbital, distributed across the entire conjugated system. Its energy level is related to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | This gap is a critical parameter that correlates with the molecule's chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity and a red-shifted absorption spectrum. |

Diagram: Computational Workflow for Ground-State Analysis

Caption: Workflow for DFT analysis of the ground-state electronic structure.

Aromaticity: A Contentious Issue

The aromaticity of the five-membered ring in fluorene derivatives is a subject of theoretical interest. The introduction of the exocyclic double bond in this compound alters the electron delocalization within this ring. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring of interest and calculating the magnetic shielding at that point. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Excited States and Electronic Transitions: A TD-DFT Approach

To understand the photophysical properties of this compound, such as its UV-Vis absorption spectrum, we must turn to the study of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, providing a good compromise between accuracy and computational expense for calculating excitation energies and oscillator strengths.[3][4]

Computational Protocol: Simulating the UV-Vis Spectrum

The simulation of the UV-Vis spectrum using TD-DFT builds upon the optimized ground-state geometry.

Step-by-Step Protocol for TD-DFT Calculation:

-

Optimized Geometry: The previously optimized ground-state geometry of this compound is used as the starting point.

-

Method Selection: The same DFT functional and basis set used for the geometry optimization are typically employed for the TD-DFT calculation to ensure consistency.

-

Calculation Execution: A TD-DFT calculation is performed to compute the vertical excitation energies to a number of low-lying singlet excited states. This calculation also yields the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band.

-

Spectrum Generation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum. This is typically done by convoluting the calculated transitions with Gaussian or Lorentzian functions to simulate experimental band broadening.

Analysis of Electronic Transitions

The output of a TD-DFT calculation provides detailed information about the nature of each electronic transition. This includes the dominant molecular orbital contributions to the excitation (e.g., HOMO -> LUMO, HOMO-1 -> LUMO, etc.). For this compound, the lowest energy electronic transitions are expected to be of π → π* character, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the conjugated system.

Diagram: Probing Excited States with TD-DFT

Sources

An In-Depth Technical Guide to the Solubility and Stability of 9-Methylidenefluorene

Executive Summary

9-Methylidenefluorene, also known as dibenzofulvene, is a polycyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science. It is a critical intermediate resulting from the deprotection of the widely used 9-fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis and serves as a monomer for the creation of unique π-stacked polymers.[1][2][3] However, its utility is intrinsically linked to its challenging physicochemical properties, namely its limited solubility in many common solvents and its pronounced chemical instability. This guide provides a comprehensive analysis of the solubility profile and degradation pathways of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective handling, storage, and application. We present a detailed examination of its behavior in various solvent systems, elucidate its primary instability through polymerization, and provide robust, field-proven protocols for both solubility determination and stability assessment.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physical and chemical characteristics. These properties dictate its behavior in solution and as a solid-state material.

| Property | Value | Reference(s) |

| IUPAC Name | 9-methylidene-9H-fluorene | [4][5] |

| Synonyms | Dibenzofulvene, 9-Methylene-fluorene | [2][3] |

| CAS Number | 4425-82-5 | [4][5] |

| Molecular Formula | C₁₄H₁₀ | [1][4][5] |

| Molecular Weight | 178.23 g/mol | [1][4] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 46-48 °C | [1] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its application in synthesis, purification, and formulation. The behavior of this compound is governed by the principle of "like dissolves like," where its solubility is dictated by the balance of intermolecular forces between it and the solvent.

Theoretical Considerations & Intermolecular Forces

This compound is a largely nonpolar molecule. Its structure is dominated by the large, fused aromatic fluorenyl system, which facilitates π-π stacking and van der Waals interactions. The exocyclic double bond introduces a small degree of polarity, but the molecule lacks hydrogen bond donors. Consequently, its solubility is expected to be highest in nonpolar or moderately polar aprotic solvents that can effectively interact through dispersion forces and dipole-dipole interactions. Conversely, poor solubility is anticipated in highly polar, protic solvents like water, where the strong hydrogen-bonding network of the solvent cannot be overcome by favorable solute-solvent interactions.

Experimental Solubility Data

While extensive quantitative solubility data for this compound is not widely published, a qualitative profile can be constructed from safety data sheets, chemical supplier information, and established chemical principles.

| Solvent Class | Solvent | Predicted/Observed Solubility | Rationale for Interaction |

| Nonpolar | Toluene, Hexane | Soluble | Favorable van der Waals forces and π-π stacking (with Toluene). |

| Slightly Polar Aprotic | Dichloromethane (DCM) | Soluble | Good balance of dispersion forces and dipole-dipole interactions. |

| Chloroform | Slightly Soluble[1][6] | Moderate dipole-dipole and dispersion force interactions. | |

| Ethyl Acetate | Slightly Soluble[1][6] | Moderate dipole-dipole interactions. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Sparingly Soluble | Moderate polarity allows for some interaction. |

| Acetone, Acetonitrile | Sparingly to Poorly Soluble | Higher polarity begins to disfavor solvation of the nonpolar solute. | |

| Dimethyl Sulfoxide (DMSO) | Poorly Soluble | Highly polar nature of the solvent does not favor the nonpolar solute. | |

| Polar Protic | Ethanol, Methanol | Very Poorly Soluble | Solute cannot disrupt the strong hydrogen-bonding network of the solvent. |

| Water | Insoluble | Strong hydrogen bonding of water excludes the nonpolar solute. |

Stability and Degradation Pathways

The primary challenge in working with this compound is its inherent instability. The exocyclic double bond, conjugated to the fluorene system, is highly reactive and serves as the principal site of degradation.

Primary Instability: Facile Polymerization

The most significant stability concern for this compound is its high propensity to polymerize.[1] As an analog of 1,1-diphenylethylene, its exposed double bond is susceptible to attack, leading to the formation of π-stacked polymers.[1][3] This process can be initiated by multiple mechanisms:

-

Free-Radical Polymerization: Initiated by light, heat, or radical initiators.

-

Cationic Polymerization: Initiated by trace acids.

-

Anionic Polymerization: Initiated by bases.

This reactivity explains why this compound is a known byproduct of Fmoc deprotection in peptide synthesis, where basic conditions (typically piperidine) are used. The polymerization is often rapid and can lead to the formation of insoluble materials, complicating reaction workups and product purification.

Contributing Degradation Factors

Beyond polymerization, other factors can compromise the integrity of the compound:

-

Photosensitivity: The compound is explicitly noted as being light-sensitive.[1][7] UV radiation can provide the energy to initiate free-radical polymerization or other photochemical reactions.

-

Oxidation: While specific oxidative degradation pathways for this compound are not well-documented, the parent fluorene scaffold is known to undergo oxidation, often at the C-9 position to form 9-fluorenone.[8][9][10] It is plausible that the aromatic rings or the exocyclic double bond of this compound could be susceptible to atmospheric oxygen over long-term storage, especially if exposed to light or heat.

Caption: Primary instability pathways for this compound.

Recommended Handling and Storage Protocols

Given its reactivity, strict adherence to proper handling and storage procedures is paramount to preserving the integrity of this compound.

-

Storage Temperature: Store in a cool environment, either refrigerated (2-8 °C) or frozen (≤ -20 °C), to minimize thermal decomposition and polymerization.[1][11]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

-

Light Protection: Always store in an amber vial or otherwise protected from light to prevent photochemical reactions.[1][11]

-

Container: Use a tightly sealed container to prevent exposure to air and moisture.[12]

-

Purity: Use high-purity, inhibitor-free solvents when preparing solutions, as trace impurities can catalyze degradation.

Experimental Methodologies

To empower researchers, this section provides standardized, step-by-step protocols for determining solubility and assessing stability in a laboratory setting.

Experimental Workflow for Solution-Based Studies

The following workflow illustrates the logical progression for preparing and evaluating solutions of this compound for experimental use.

Caption: Workflow for solubility and stability testing of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a reliable method to quickly assess the solubility of this compound in a given solvent, which is essential for selecting an appropriate medium for a reaction or analysis.[13][14]

Objective: To determine if this compound is "soluble," "sparingly soluble," or "insoluble" in a selected solvent at room temperature. A common operational definition for "soluble" is >25 mg/mL.

Materials:

-

This compound

-

Test solvent (e.g., Toluene, DCM, Acetonitrile, Water)

-

Small vials or test tubes (e.g., 4 mL) with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Weigh approximately 5.0 mg of this compound directly into a clean, dry vial.

-

Initial Solvent Addition: Add 0.2 mL of the test solvent to the vial. This corresponds to a concentration of 25 mg/mL.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: If the solid completely dissolves, yielding a clear solution, the compound is considered soluble at ≥25 mg/mL.

-

Insoluble/Sparingy Soluble: If solid particles remain, proceed to the next step.

-

-

Dilution for Sparingly Soluble Assessment: Sequentially add additional 0.2 mL aliquots of the solvent, vortexing for 60 seconds after each addition, until the solid dissolves. Record the total volume of solvent required.

-

If dissolution occurs after adding a total of 0.2 mL to 1.0 mL, classify it as "sparingly soluble."

-

If the solid does not dissolve even after adding a total of 2.0 mL (concentration of 2.5 mg/mL), classify it as "insoluble."

-

-

Documentation: Record the classification for each solvent tested.

Protocol for Assessing Solution Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time under defined stress conditions, providing robust data on its stability in a specific solvent.[15][16]

Objective: To determine the rate of degradation of this compound in a chosen solvent under various storage conditions.

Materials & Equipment:

-

A stock solution of this compound (e.g., 1.0 mg/mL) in a suitable, degassed solvent (e.g., acetonitrile or a mixture of acetonitrile/water).

-

HPLC system with a UV-Vis detector (detection wavelength set to the λmax of this compound, ~255-265 nm range).

-

C18 HPLC column.

-

Amber HPLC vials.

-

Environmental chambers or ovens set to desired temperatures.

Procedure:

-

Stock Solution Preparation: Prepare the stock solution and immediately filter it through a 0.45 µm syringe filter.

-

Aliquotting: Dispense the solution into multiple amber HPLC vials, leaving minimal headspace. Tightly cap each vial.

-

Time-Zero (t=0) Analysis: Immediately inject one of the vials onto the HPLC system in triplicate. This establishes the initial peak area and purity profile.

-

Storage Conditions: Place sets of vials (at least 3 per time point per condition) under the following stress conditions:

-

Control: 2-8 °C, protected from light.

-

Ambient/Dark: Room temperature (~25 °C), protected from light.

-

Ambient/Light: Room temperature (~25 °C), exposed to normal laboratory light.

-

Accelerated: 40 °C, protected from light.

-

-

Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48, and 72 hours), remove one vial from each storage condition and allow it to equilibrate to room temperature.

-

HPLC Injection: Inject the sample in triplicate.

-

Data Analysis:

-

Calculate the average peak area of the this compound peak at each time point for each condition.

-

Normalize the results against the t=0 average peak area to determine the percentage of the compound remaining.

-

Inspect the chromatograms for the appearance and growth of new peaks, which indicate degradation products or oligomers.

-

Stability Criterion: The solution is often considered stable if the remaining percentage of the main peak is ≥98% and no significant degradation peaks have appeared.

-

Conclusion and Recommendations

This compound is a valuable yet challenging chemical entity. Its solubility is largely restricted to nonpolar and slightly polar aprotic organic solvents, a direct consequence of its polycyclic aromatic hydrocarbon structure. The paramount concern for any researcher is its pronounced instability, driven by a high propensity for polymerization via its exocyclic double bond. This reactivity is significantly accelerated by exposure to light, heat, and trace acidic or basic impurities.

For successful application, the following directives are crucial:

-

Solvent Selection: Prioritize nonpolar or slightly polar aprotic solvents like toluene and dichloromethane for solubilization. Always perform qualitative tests to confirm solubility at the desired concentration.

-

Strict Handling: When preparing solutions, employ inert atmosphere techniques and use amber glassware to mitigate oxidative and photochemical degradation.

-